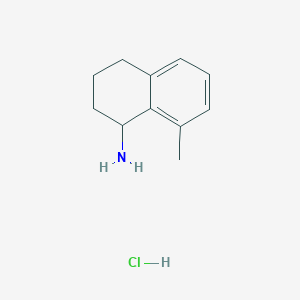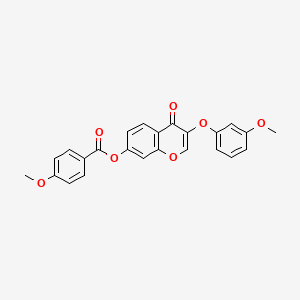
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9ClO2 It is a cyclopropane derivative characterized by the presence of a chlorine atom and a carboxylic acid group attached to a highly strained three-membered ring
Mechanism of Action
Target of Action
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic pyrethroid insecticide, also known as Lambda-cyhalothrin . Its primary targets are various pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .
Biochemical Pathways
The compound affects the sodium ion transport pathway, leading to an increase in the permeability of the nerve cell membrane to sodium ions. This results in a rapid influx of sodium ions and depolarization of the nerve cell membrane, causing spontaneous nerve impulses that lead to hyperexcitation . The compound’s metabolites, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), have been found to induce liver injury through the activation of oxidative stress and proinflammatory gene expression .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is relatively volatile . This suggests that it may be rapidly absorbed and distributed in the body, but may also be quickly metabolized and excreted.
Result of Action
The result of the compound’s action is the paralysis and death of the target pests. In mammals, exposure to the compound can cause symptoms of neurotoxicity, such as tremors, salivation, and convulsions . Chronic exposure can lead to liver injury, as indicated by increased markers of hepatic oxidative stress and inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility means that it can be easily dispersed in the environment, potentially reducing its efficacy. On the other hand, its low aqueous solubility and non-mobile nature mean that there is a low risk of it leaching into groundwater . Its toxicity to non-target organisms, such as fish and bees, also raises concerns about its environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylate salts or alcohols, respectively.
Scientific Research Applications
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the chlorine atom and has different reactivity and applications.
2,2-Dimethylcyclopropane-1-carboxylic acid: Similar structure but without the chlorine atom, leading to different chemical properties.
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid: Similar compound with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNXMNQSLWWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2500524.png)

![1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)
![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)




![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)
